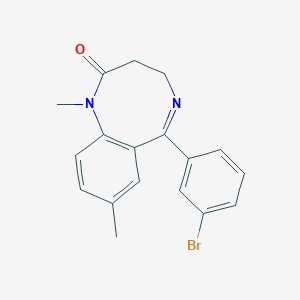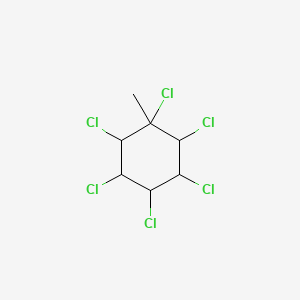
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is a polyhalogenated organic compound with the molecular formula C7H9Cl6. It consists of a cyclohexane ring with six chlorine atoms and one methyl group attached to it. This compound is known for its stability and resistance to degradation, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane can be synthesized through the chlorination of 1-methylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective addition of chlorine atoms to the cyclohexane ring.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups such as hydroxyl (OH) or amino (NH2) groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Reduction: Formation of partially chlorinated cyclohexanes.
Oxidation: Formation of chlorinated cyclohexanones or cyclohexanols.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of halogenation on cyclohexane stability and reactivity.
Biology: Investigated for its potential effects on biological systems, including its toxicity and environmental persistence.
Medicine: Explored for its potential use in developing new pharmaceuticals and as a reference compound in toxicological studies.
Industry: Utilized in the synthesis of other chlorinated compounds and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-hexachloro-1-methylcyclohexane involves its interaction with various molecular targets. The compound’s high chlorine content allows it to interact with biological membranes and proteins, potentially disrupting cellular functions. The exact pathways and molecular targets are still under investigation, but its effects are believed to be related to its ability to interfere with enzyme activity and membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6-Hexachlorocyclohexane: Similar structure but lacks the methyl group.
1,2,3,4,5,6-Hexachlorocyclohexene: Contains a double bond in the cyclohexane ring.
1,2,3,4,5,6-Hexachlorocyclohexanol: Contains a hydroxyl group instead of a methyl group.
Uniqueness
1,2,3,4,5,6-Hexachloro-1-methylcyclohexane is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This methyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from other hexachlorocyclohexane derivatives.
Propiedades
Número CAS |
73664-24-1 |
|---|---|
Fórmula molecular |
C7H8Cl6 |
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexachloro-1-methylcyclohexane |
InChI |
InChI=1S/C7H8Cl6/c1-7(13)5(11)3(9)2(8)4(10)6(7)12/h2-6H,1H3 |
Clave InChI |
PKACUKWXCDWSHV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


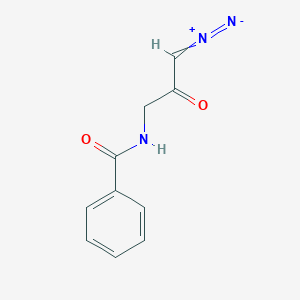

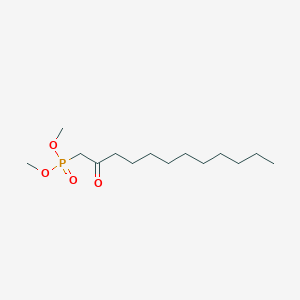
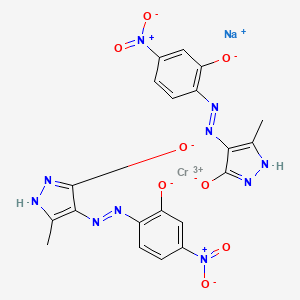
![4-Amino-N-[3-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B14441962.png)
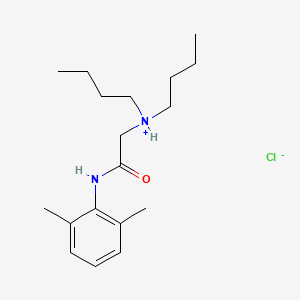
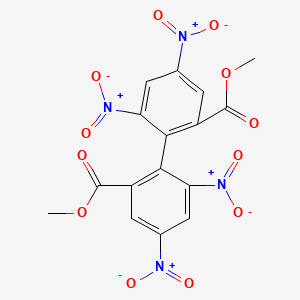
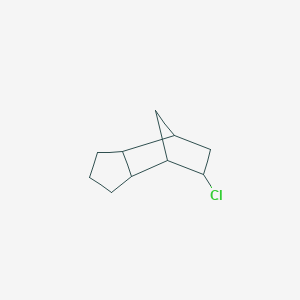

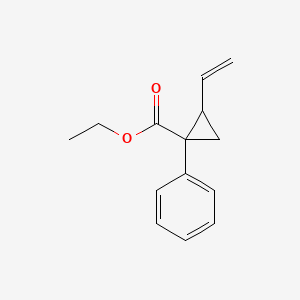

![1-(Chloromethyl)-2-{[4-(chloromethyl)phenyl]methyl}benzene](/img/structure/B14441998.png)

